The compound 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of certain cancer-related pathways. This compound belongs to a class of quinazoline derivatives, which are known for their diverse biological activities.
This compound has been documented in various patents and scientific literature, specifically in relation to its role as an inhibitor of KRAS G12C mutations, which are implicated in several cancers. The detailed synthesis and characterization of this compound can be found in patent documents such as EP3055290B1 and US10640504B2, which outline its chemical structure and potential therapeutic uses .
This compound can be classified under:
The synthesis of 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide typically involves multi-step organic synthesis techniques. Key steps include:
The synthesis requires careful control of reaction conditions (temperature, time, and pH) to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Key molecular data includes:
The compound can undergo various chemical reactions typical for amides and quinazolines, including:
These reactions are often facilitated by specific catalysts or reagents tailored to promote desired pathways while minimizing side reactions.
The primary mechanism of action for this compound involves the selective inhibition of the KRAS G12C mutant protein, which is a critical driver in several cancers. By binding to the active site of this mutant protein, the compound prevents downstream signaling pathways that lead to cell proliferation and survival.
In vitro studies have shown that this compound exhibits significant inhibitory activity against KRAS G12C with an IC50 value indicating potent efficacy at low concentrations . This suggests a promising therapeutic potential in targeted cancer therapies.
Key physical properties include:
Relevant chemical properties include:
This compound is primarily explored for its application in cancer treatment, particularly for tumors harboring KRAS G12C mutations. Its development represents a significant advancement in targeted therapies aimed at overcoming resistance mechanisms commonly seen in traditional chemotherapy.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4